Cas no 1021062-88-3 (2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
![2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1021062-88-3x500.png)
2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
- AKOS024501793
- F5230-0556
- 1021062-88-3
- 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- 2-(2,4-difluorophenoxy)-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]acetamide
-
- インチ: 1S/C19H16F2N4O3/c20-14-1-3-17(15(21)11-14)28-12-18(26)23-9-10-25-19(27)4-2-16(24-25)13-5-7-22-8-6-13/h1-8,11H,9-10,12H2,(H,23,26)
- InChIKey: HHKOCTJDSXQKFH-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OCC(NCCN1C(C=CC(C2C=CN=CC=2)=N1)=O)=O)F
計算された属性
- 精确分子量: 386.11904671g/mol
- 同位素质量: 386.11904671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 7
- 複雑さ: 622
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
- XLogP3: 1.6
2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5230-0556-1mg |
2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide |
1021062-88-3 | 1mg |
$54.0 | 2023-09-10 |
2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide 関連文献
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamideに関する追加情報
Introduction to 2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide (CAS No. 1021062-88-3)
2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a sophisticated organic compound characterized by its intricate molecular architecture, which includes a phenoxy group, a pyridine moiety, and a dihydropyridazine core. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and structural features that make it a promising candidate for further research and development.
The CAS number 1021062-88-3 uniquely identifies this chemical entity, ensuring precise classification and referencing in scientific literature. The molecular structure of this compound encompasses several key functional groups that contribute to its reactivity and interaction with biological targets. Specifically, the presence of a difluorophenoxy group introduces fluorine atoms into the aromatic ring, which can enhance metabolic stability and binding affinity. Additionally, the pyridin-4-yl substituent provides a nitrogen-rich environment that can facilitate hydrogen bonding and other non-covalent interactions with biological molecules.
The central dihydropyridazine scaffold is particularly noteworthy, as it is known for its role in various pharmacological applications. Dihydropyridazines have been explored in the development of bioactive molecules due to their ability to modulate enzyme activity and receptor binding. In this context, the 6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl ethyl moiety suggests a potential for interaction with enzymes or receptors involved in metabolic pathways relevant to health and disease.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The acetamide group at the terminal position of the molecule may influence solubility and absorption rates, making it an important factor in drug design. By leveraging molecular modeling techniques, scientists can simulate how this compound might behave within biological systems, providing insights into its potential therapeutic effects.
The synthesis of 2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of fluorine atoms into the aromatic ring typically requires specialized synthetic methodologies to ensure regioselectivity and minimize side reactions. Similarly, the integration of the pyridine and dihydropyridazine moieties necessitates precise control over reaction conditions to preserve the integrity of these sensitive functional groups.
In the realm of drug discovery, compounds like this one are often screened for their ability to modulate key biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide make it an intriguing candidate for further investigation in these areas. For instance, the pyridinyl moiety could interact with ATP-binding sites on enzymes or bind to specific protein receptors, thereby influencing cellular processes.
Current research in medicinal chemistry emphasizes the importance of designing molecules with optimized physicochemical properties to enhance their bioavailability and therapeutic efficacy. The presence of both polar and non-polar regions in 2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide suggests that it may exhibit favorable solubility characteristics suitable for oral administration or other routes of delivery. Furthermore, the incorporation of fluorine atoms could improve metabolic stability by resisting degradation from enzymatic processes.
The dihydropyridazine core has been studied for its potential as a scaffold for antiviral and anti-inflammatory agents. Its ability to engage with biological targets at multiple levels makes it a versatile building block for drug design. In particular, derivatives of dihydropyridazines have shown promise in inhibiting enzymes that play critical roles in pathogenic processes. The specific arrangement of atoms in 2-(2,4-difluorophenoxy)-N-{2-[6-o x o -3 -(py ridin -4 - y l ) -1 , 6 -d ih y dr op y rid az ine -1 - y l ]ethyl}acetamide may confer unique interactions with such targets.
As computational methods continue to evolve, researchers are able to perform high-throughput virtual screening to identify promising candidates like this one more efficiently than ever before. By integrating data from various sources—including experimental results from literature and simulations generated by computational models—scientists can prioritize compounds for further experimental validation. This approach accelerates the drug discovery process by narrowing down the pool of candidates based on predicted properties such as binding affinity and selectivity.
The future direction of research on 2-(2 , 4 -dif luoro pheno xy ) - N -{ 2 -[ 6 - ox o -3 -( py ridi n e - 4 - y l ) - 1 , 6 -d ih y dr op y rid az ine - 1 - y l ] eth yl } acet amide may involve exploring its derivatives to optimize its pharmacological profile. For example , modifications to the aromatic ring or substitution at other positions could enhance its potency or reduce off-target effects . Additionally , investigating how different solvents or formulations affect its stability could provide valuable insights into formulation strategies for potential therapeutic applications.
In conclusion, 2 -( 2 , 4 -dif luoro pheno xy ) - N -{ 2-[ 6-o x o -3 -( py ridi n e - 4-y l ) - 1 , 6-di hy dr op y rid az ine - 1-y l ] eth yl } acet amide ( CAS No .1021062 –88–3) represents an intriguing compound with significant potential in pharmaceutical research . Its complex structure , featuring multiple functional groups , makes it a versatile scaffold for further exploration . As advancements continue in synthetic chemistry , computational modeling , and drug discovery methodologies , this compound may emerge as a valuable asset in developing novel therapeutics targeting various diseases .
1021062-88-3 (2-(2,4-difluorophenoxy)-N-{2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide) Related Products
- 87362-16-1(2-Pyrimidinecarboxylicacid, 5-amino-, hydrazide)
- 2171627-53-3(tert-butyl 4-(1-amino-3,3-difluorocyclopentyl)-4-hydroxypiperidine-1-carboxylate)
- 2228501-61-7(tert-butyl N-3-(1,1-difluoro-2-hydroxyethyl)-4-hydroxyphenylcarbamate)
- 2137099-19-3(2-cyano-2-methyl-N-[(1S)-1-phenylpropyl]propanamide)
- 1469006-64-1(2-{(4-methylpentan-2-yl)oxymethyl}butane-1-sulfonyl chloride)
- 922626-11-7(4-ethyl-2-4-(2-phenoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)
- 1697455-70-1(5-Isoxazolecarboxylic acid, 3-(3-chloro-4-methylphenyl)-)
- 1805282-43-2(2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)
- 2092826-50-9(Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate)




